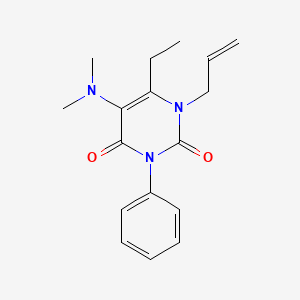
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which impart distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the alkylation of uracil derivatives with allyl and ethyl groups under controlled conditions. The reaction often employs protective groups to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to achieve high yields and purity. The process may include steps such as recrystallization and chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the uracil ring .
Wissenschaftliche Forschungsanwendungen
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or alter gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
1-Allyl-5-fluorouracil: A derivative with similar structural modifications.
1-Benzyl-5-((E)-2-bromovinyl)uracil: Another uracil derivative with distinct biological properties
Uniqueness
Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- is unique due to its specific combination of allyl, dimethylamino, ethyl, and phenyl groups, which confer distinct chemical reactivity and biological activity compared to other uracil derivatives .
Eigenschaften
CAS-Nummer |
53727-43-8 |
|---|---|
Molekularformel |
C17H21N3O2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
5-(dimethylamino)-6-ethyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O2/c1-5-12-19-14(6-2)15(18(3)4)16(21)20(17(19)22)13-10-8-7-9-11-13/h5,7-11H,1,6,12H2,2-4H3 |
InChI-Schlüssel |
OPBLJFCRIZKLIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















